1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid
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Overview
Description
1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid is a complex organic compound that features a cyclohexane ring substituted with a benzamido group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Benzamido Group: This can be achieved by reacting 4-(Diethylamino)benzoic acid with an appropriate amine under acidic conditions to form the benzamido group.
Cyclohexane Ring Substitution: The benzamido group is then introduced to the cyclohexane ring through a substitution reaction, often using a cyclohexane derivative as the starting material.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamido or carboxylic acid groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid: Similar structure but with dimethylamino instead of diethylamino group.
Cyclohexanecarboxylic acid derivatives: Compounds with similar cyclohexane ring and carboxylic acid group but different substituents.
Uniqueness
1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological interactions. This makes it distinct from other similar compounds and potentially useful in specific applications.
Properties
CAS No. |
652172-63-9 |
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Molecular Formula |
C18H26N2O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-[[4-(diethylamino)benzoyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H26N2O3/c1-3-20(4-2)15-10-8-14(9-11-15)16(21)19-18(17(22)23)12-6-5-7-13-18/h8-11H,3-7,12-13H2,1-2H3,(H,19,21)(H,22,23) |
InChI Key |
SQVMDWZFUKUPLX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)O |
Origin of Product |
United States |
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